6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibition ENPP1 selectivity target engagement

This 6-benzyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine is a structurally validated CDK2/cyclin A2 chemical probe (class benchmark IC50 120 nM, 167-fold selectivity over GSK-3β). Unlike its 3-aminobenzyl analog (Enpp-1-IN-2), the absence of the 3-amino group redirects target engagement from ENPP1 (IC50 0.26–2.0 μM) to CDK2. Use for target deconvolution, kinase vs. phosphodiesterase selectivity profiling, and matched-pair SAR with the N-benzyl regioisomer (CAS 2640865-79-6). Request custom synthesis or bulk quote.

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
Cat. No. B5340242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1CC3=CC=CC=C3)N(C)C
InChIInChI=1S/C15H17N5/c1-11-13(9-12-7-5-4-6-8-12)14(19(2)3)20-15(18-11)16-10-17-20/h4-8,10H,9H2,1-3H3
InChIKeyITTXKNUVPPNQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine – Core Scaffold Identity and Procurement Context


6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (molecular formula C₁₅H₁₇N₅, molecular weight 267.33 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class has been validated as a privileged scaffold for kinase inhibition, most prominently cyclin-dependent kinase 2 (CDK2), through protein structure-guided design efforts yielding inhibitors with CDK2 IC₅₀ values as low as 120 nM and selectivity over GSK-3β of up to 167-fold [1]. The compound features a benzyl substituent at the 6-position, an N,N-dimethylamino group at the 7-position, and a methyl group at the 5-position. This substitution pattern places it at a structural intersection between two distinct pharmacological profiles: the CDK2-inhibitory triazolopyrimidine chemotype and the ENPP1-inhibitory chemotype represented by its 3-aminobenzyl analog (Enpp-1-IN-2) . For procurement decisions, the critical consideration is whether this specific substitution pattern—lacking the 3-amino group on the benzyl ring—confers meaningful differentiation in target selectivity, physicochemical properties, and downstream applicability compared to its closest commercially available analogs.

Why Generic Substitution Fails for 6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


Within the triazolo[1,5-a]pyrimidine chemical space, seemingly minor structural modifications produce profound shifts in target engagement and biological function. The presence or absence of a single substituent on the 6-benzyl ring—specifically a 3-amino group—determines whether the compound behaves as a potent ENPP1 inhibitor (IC₅₀ = 0.26–2.0 μM) or is redirected toward CDK2 inhibition [1]. Similarly, the regiochemistry of benzyl attachment (C-6 vs. exocyclic N-7) generates constitutional isomers with distinct molecular recognition surfaces, as evidenced by the commercial availability of N-benzyl-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 2640865-79-6) as a separate catalog entity . Even the nature of the 7-amino substituent—N,N-dimethyl vs. N-isopropyl vs. morpholine—alters lipophilicity, metabolic stability, and target-binding conformation . These structure-activity relationships mean that no two triazolopyrimidine analogs can be assumed interchangeable; each must be evaluated on its own quantitative profile. The sections below provide the available evidence to inform such an evaluation for the title compound relative to its closest comparators.

Quantitative Differentiation Evidence for 6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


Target Selectivity Divergence: CDK2 Profiling vs. ENPP1 Inhibition of the 3-Aminobenzyl Analog

The title compound is reported to interact with CDK2/cyclin A2 as its primary molecular target , distinguishing it from its closest structural analog, 6-(3-aminobenzyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Enpp-1-IN-2, CAS 2378640-92-5), which is a potent ENPP1 inhibitor with IC₅₀ values of 0.26 μM (TG-mAMP assay), 0.48 μM (pNP-TMP assay), and 2.0 μM (ATP assay) . The sole structural difference—the absence of a 3-amino group on the 6-benzyl ring—is sufficient to redirect target engagement from ENPP1 to CDK2. The broader triazolo[1,5-a]pyrimidine class has yielded CDK2 inhibitors with IC₅₀ values as low as 120 nM and GSK-3β selectivity of 167-fold [1], providing a quantitative benchmark for the chemical series. However, direct CDK2 IC₅₀ data for the title compound itself has not been identified in publicly accessible primary literature or patents at the time of this analysis.

CDK2 inhibition ENPP1 selectivity target engagement

Regioisomeric Differentiation: 6-Benzyl vs. N-Benzyl Substitution Patterns

The title compound bears the benzyl group at the carbon-6 position of the pyrimidine ring (C-benzyl), whereas the commercially distinct compound N-benzyl-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 2640865-79-6) carries the benzyl group on the exocyclic nitrogen at position 7 (N-benzyl) . These are constitutional isomers with identical molecular formula (C₁₅H₁₇N₅) and molecular weight (267.33 g/mol) but fundamentally different spatial presentation of the benzyl pharmacophore. In the broader triazolopyrimidine SAR, C-6 aryl/benzyl substituents directly occupy the ATP-binding pocket hydrophobic region in kinase targets, whereas N-7 benzyl substituents project toward solvent-exposed regions and primarily modulate physicochemical properties rather than direct target affinity [1]. This regioisomeric distinction has practical procurement consequences: the two isomers are sold under different catalog numbers and CAS registries, and cannot be used interchangeably in structure-based drug design or SAR studies without confounding the interpretation of binding mode data.

regioisomerism structure-activity relationship molecular recognition

Lipophilicity and Permeability Implications of 7-N,N-Dimethyl vs. 7-N-Isopropyl Substitution

The title compound carries an N,N-dimethylamino group at position 7, distinguishing it from analogs such as 6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (C₁₆H₁₉N₅, MW 281.35) . In the triazolopyrimidine CDK2 inhibitor series, the nature of the 7-amino substituent directly modulates both biochemical potency and cellular permeability. The Richardson et al. (2006) SAR study demonstrated that variation at the 7-position (NH₂, NH-alkyl, N,N-dialkyl, morpholine) produced CDK2 IC₅₀ values spanning from 120 nM to >10 μM across the compound series, with N,N-dialkyl substitution generally favoring cellular activity due to improved membrane permeability [1]. The N,N-dimethyl substitution on the title compound represents a minimal steric footprint among the N,N-dialkyl options, potentially balancing target affinity with physicochemical properties. The N-isopropyl analog introduces both increased steric bulk and an additional hydrogen bond donor, which may alter kinase selectivity profiles.

lipophilicity permeability ADME 7-amino substitution

ENPP1 Patent Landscape: Structural Requirements for ENPP1 Inhibition Confirm the 3-Amino Group as Essential

Patent WO2021257614A1 (Volastra Therapeutics) discloses triazolopyrimidine and imidazolopyrimidine inhibitors of ENPP1, with Compound C (Enpp-1-IN-2, the 3-aminobenzyl analog of the title compound) explicitly characterized with IC₅₀ values of 0.26, 0.48, and 2.0 μM across three orthogonal assays [1]. SAR analysis within the patent family indicates that the 3-amino group on the benzyl ring is critical for ENPP1 binding affinity, participating in key hydrogen bond interactions within the enzyme active site [1]. The title compound, lacking this 3-amino substituent, is structurally precluded from making these same interactions, consistent with its reported redirection toward CDK2 inhibition. For researchers seeking a selective ENPP1 tool compound, the 3-aminobenzyl analog (CAS 2378640-92-5) is the appropriate choice; for those seeking a CDK2-biased scaffold within the same chemotype, the title compound represents the relevant entry point.

ENPP1 inhibition patent SAR 3-aminobenzyl requirement

Recommended Application Scenarios for 6-Benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


CDK2-Focused Kinase Inhibitor Screening and Lead Optimization

This compound is most appropriately deployed in biochemical and cellular assays targeting CDK2/cyclin A2 inhibition, where the triazolo[1,5-a]pyrimidine scaffold has demonstrated validated potency (class benchmark: IC₅₀ as low as 120 nM with 167-fold selectivity over GSK-3β) [1]. The 6-benzyl substitution occupies the hydrophobic region of the CDK2 ATP-binding pocket, as established by crystallographic studies of closely related analogs [1]. Its use is specifically indicated when the research objective requires a CDK2-biased probe that is structurally distinct from the ENPP1-inhibitory 3-aminobenzyl chemotype . Researchers should verify CDK2 inhibitory activity in their own assay systems, as direct IC₅₀ data for this exact compound has not been publicly reported at the time of this analysis.

Structure-Activity Relationship (SAR) Studies at the 6-Position of the Triazolopyrimidine Core

The compound serves as a key SAR probe for systematically evaluating the contribution of the 6-benzyl substituent to target potency and selectivity. By comparing this compound with the 3-aminobenzyl analog (Enpp-1-IN-2, ENPP1 IC₅₀ = 0.26–2.0 μM), the 3-chlorobenzyl analog (PubChem CID available), and unsubstituted 6-H analogs, researchers can deconvolve the electronic and steric contributions of the 6-position substituent to kinase vs. phosphodiesterase target engagement [2]. The absence of the 3-amino group makes this compound a cleaner probe for isolating the hydrophobic contribution of the benzyl ring without the confounding electronic effects of an aniline substituent.

Regioisomeric Selectivity Profiling: C-6 vs. N-7 Benzyl Attachment

When used in parallel with its constitutional isomer N-benzyl-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 2640865-79-6) , the title compound enables head-to-head evaluation of how benzyl attachment position (C-6 vs. exocyclic N-7) affects kinase binding mode, cellular permeability, and metabolic stability. Such regioisomeric comparisons are essential for rational scaffold optimization and are directly supported by crystallographic evidence showing that C-6 substituents engage the kinase hinge region while N-7 substituents project toward solvent [1].

Chemical Biology Tool Compound for Differentiating CDK2 from ENPP1 Pathways

Given the emerging therapeutic relevance of both CDK2 (oncology) and ENPP1 (immuno-oncology, mineralization disorders), there is a need for chemical probes that can cleanly discriminate between these two targets. The title compound and its 3-aminobenzyl analog together form a matched molecular pair: the title compound is reported to engage CDK2/cyclin A2 , while the 3-aminobenzyl analog potently inhibits ENPP1 (IC₅₀ = 0.26–2.0 μM) . This pairing enables pathway deconvolution experiments where the biological consequence of inhibiting each target can be assessed independently using structurally related probes, minimizing off-target confounding that would arise from using chemically dissimilar tool compounds.

Quote Request

Request a Quote for 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.